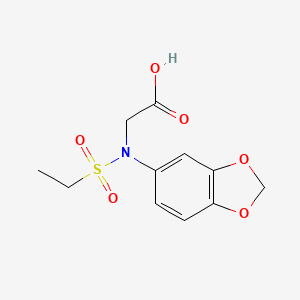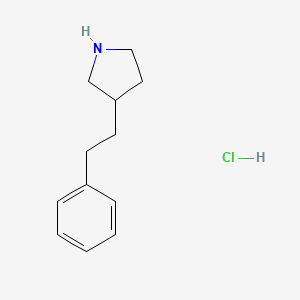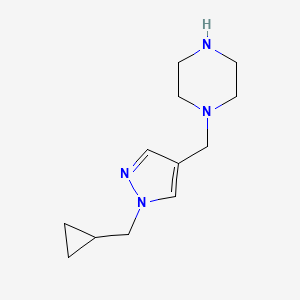
1-((1-(ciclopropilmetil)-1H-pirazol-4-il)metil)piperazina
Descripción general
Descripción
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
Este compuesto sirve como un bloque de construcción versátil en la síntesis farmacéutica. Su estructura permite la creación de diversos agentes farmacológicamente activos. Por ejemplo, los derivados de este compuesto se han estudiado por su actividad contra Trypanosoma brucei, el patógeno responsable de la enfermedad del sueño . Además, sus análogos han mostrado potencial como agentes antituberculosos, con ciertos derivados de hexilamina que muestran una actividad antimicobacteriana superior .
Inhibición de la Corrosión
En entornos industriales, este compuesto se ha evaluado por su capacidad para inhibir la corrosión de los metales, particularmente a altas temperaturas y en entornos hostiles. Su eficacia como inhibidor de la corrosión puede ayudar a proteger los metales de la degradación, extendiendo así su vida útil operativa .
Síntesis Orgánica
Como agente nucleófilo debido a su grupo amina secundaria, participa en reacciones de alquilación, acilación y sustitución. Esto lo convierte en un reactivo valioso en la síntesis orgánica, ayudando en la construcción de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
Piperazine compounds, which this compound is a derivative of, are known to have anthelmintic action, meaning they are used to treat parasitic worm infections .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound may have anthelmintic effects, leading to the paralysis and expulsion of parasitic worms .
Análisis Bioquímico
Biochemical Properties
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with neurotransmitter regulators, affecting the chemical transmission within the nervous system . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.
Cellular Effects
The effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in neurotransmission, thereby affecting cellular communication and metabolic processes . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been observed to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft . This modulation of enzyme activity can lead to significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under controlled conditions but may degrade when exposed to strong oxidants . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving symptoms of anxiety and depression . At higher doses, it can cause toxic or adverse effects, including severe damage to the nervous system and other organs . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses.
Metabolic Pathways
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . This compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and function.
Transport and Distribution
Within cells and tissues, 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-11(1)9-16-10-12(7-14-16)8-15-5-3-13-4-6-15/h7,10-11,13H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBYBLATHKDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



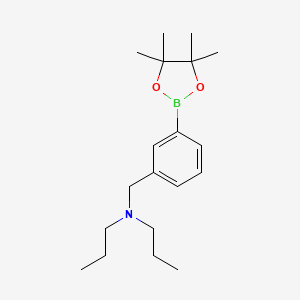
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
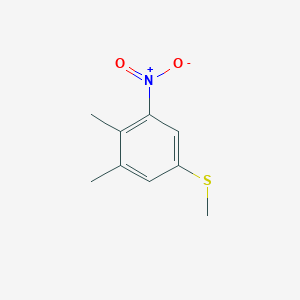
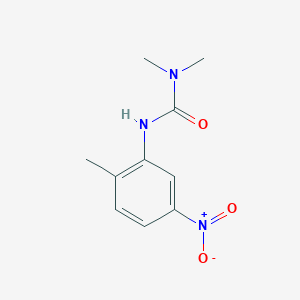
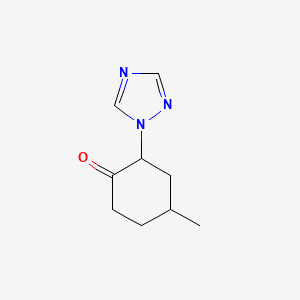

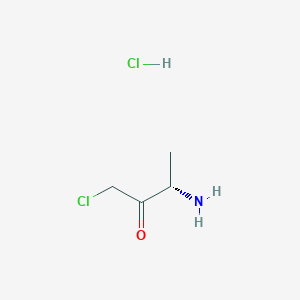
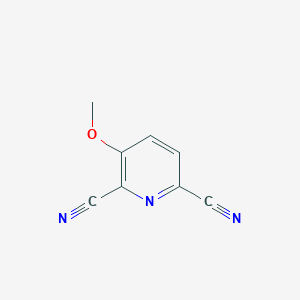
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)

